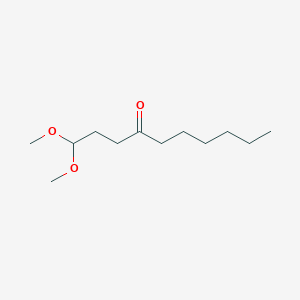
4-(4-Nitrophenoxy)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenoxy)cyclohexan-1-ol is an organic compound with the molecular formula C12H15NO4 It features a cyclohexanol ring substituted with a 4-nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)cyclohexan-1-ol typically involves the nucleophilic substitution reaction of 4-nitrophenol with cyclohexanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack on the cyclohexanol. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitrophenoxy)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: 4-(4-Aminophenoxy)cyclohexan-1-ol
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Nitrophenoxy)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Nitrophenoxy)propan-1-ol
- 4-(4-Nitrophenoxy)butan-1-ol
- 4-(4-Nitrophenoxy)pentan-1-ol
Comparison
Compared to similar compounds, 4-(4-Nitrophenoxy)cyclohexan-1-ol has a unique cyclohexanol ring, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
64935-36-0 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4-(4-nitrophenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-2,5-6,10,12,14H,3-4,7-8H2 |
Clé InChI |
NOOUELFGSLSVPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
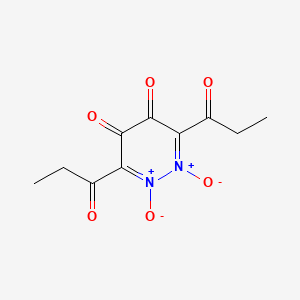
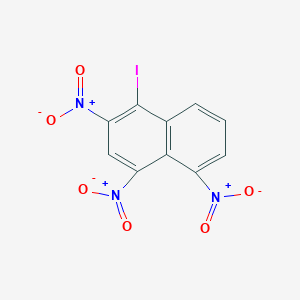
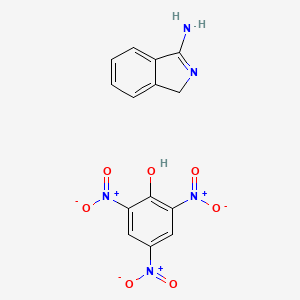
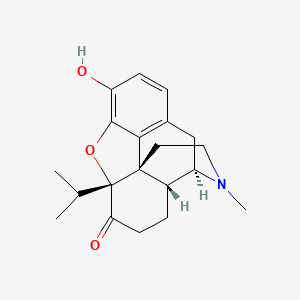
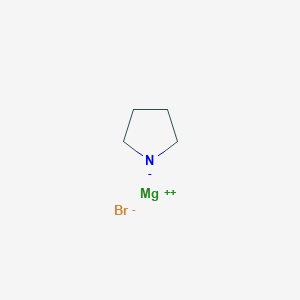
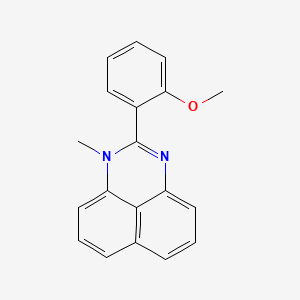
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
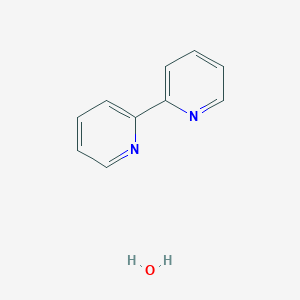

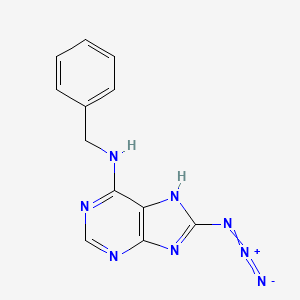
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)
